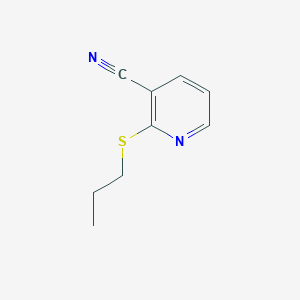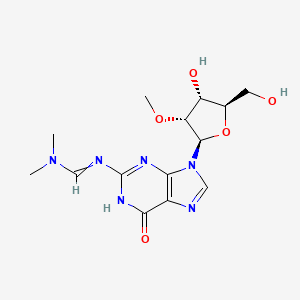
N2-Dimethylformamidine-2'-O-methyl-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Dimethylformamidine-2’-O-methyl-guanosine is a modified nucleoside with the molecular formula C14H20N6O5 and a molecular weight of 352.35 g/mol . It appears as a white to faint yellow powder and is known for its high purity, typically exceeding 97% . This compound is primarily used in the field of nucleic acid research and has significant applications in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dimethylformamidine-2’-O-methyl-guanosine involves the protection of the guanosine base followed by methylation and dimethylformamidine protection. One common synthetic route includes the use of 4,4’-dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of guanosine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N2-Dimethylformamidine-2’-O-methyl-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is stored at 2-8°C to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
N2-Dimethylformamidine-2’-O-methyl-guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylformamidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-formyl-2’-O-methyl-guanosine, while substitution reactions can produce various N2-substituted derivatives .
科学的研究の応用
N2-Dimethylformamidine-2’-O-methyl-guanosine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N2-Dimethylformamidine-2’-O-methyl-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine group can interact with specific molecular targets, affecting processes such as transcription and translation . The compound’s effects are mediated through pathways involving nucleic acid-binding proteins and enzymes .
類似化合物との比較
Similar Compounds
- N2-Dimethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyl-guanosine
- N2-Dimethylformamidine-2’-O-methyl-adenosine
Uniqueness
N2-Dimethylformamidine-2’-O-methyl-guanosine is unique due to its specific modifications, which confer distinct properties such as enhanced stability and altered binding affinity to nucleic acid-binding proteins . These characteristics make it particularly valuable in nucleic acid research and therapeutic applications.
特性
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/t7-,9-,10-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQQTCFKBCWYFL-QYVSTXNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
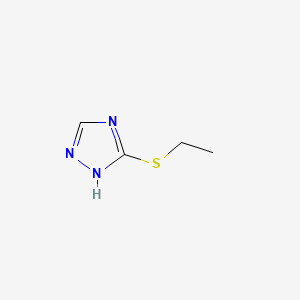
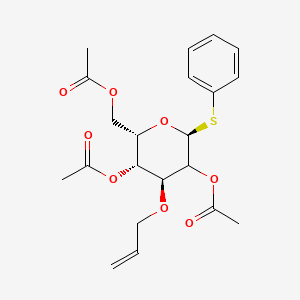

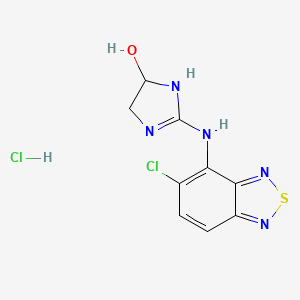
![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)
